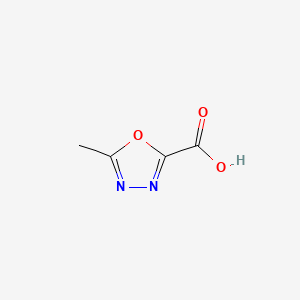
Tetrahydropyrimidin-4(1H)-one
Vue d'ensemble
Description
Tetrahydropyrimidin-4(1H)-one is a useful research compound. Its molecular formula is C4H8N2O and its molecular weight is 100.12 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Applications De Recherche Scientifique
Synthesis and Chemical Properties
Tetrahydropyrimidin-4(1H)-one and its derivatives are central to various synthesis processes, particularly in green chemistry. Kęciek et al. (2020) explored environmentally friendly conditions for synthesizing 3,4-dihydropyrimidin-2(1H)-ones, highlighting their therapeutic and pharmacological properties and their role as intermediates in pharmaceutical chemistry (Kęciek et al., 2020). Additionally, Fisyuk (2012) classified information relating to the synthesis of tetrahydropyrimidin-2(1H)-ones, emphasizing their importance in cascade cyclization of substituted N-(3-oxoalkyl)ureas and thioureas (Fisyuk, 2012).
Biological and Pharmacological Activities
Liu et al. (2019) demonstrated that 3,4-dihydropyrimidin-2(1H)-one compounds (DHPMs) exhibit significant biological activities. They found that specific structural modifications in DHPMs could enhance their anti-proliferative potency against tumors, suggesting potential in anticancer drug design (Liu et al., 2019). Bhosale et al. (2021) alsoreviewed the synthesis, characterization, and pharmacological activities of Tetrahydropyrimidine-2-one derivatives, noting their low toxicity and potential in various pharmaceutical applications. These derivatives serve as intermediates in the manufacture of numerous pharmaceuticals and have shown promise in antibacterial, cytotoxic, antifungal, and anti-inflammatory activities (Bhosale, Sarvanan, & Dighe, 2021).
Chemical Reactions and Synthesis Techniques
Ahmed et al. (2009) developed a modified Biginelli cyclocondensation reaction to synthesize various derivatives of 3,4-dihydropyrimidin-2(1H)-one, highlighting the efficiency of this process (Ahmed, Khan, Habibullah, & Keshari, 2009). Singh et al. (2009) explored the selective N1-alkylation of 3,4-dihydropyrimidine-2(1H)-ones, demonstrating the synthesis's versatility and its potential for creating diverse derivatives with varied biological activities (Singh et al., 2009).
Structural Analysis and Modification
Memarian and Sanchooli (2016) focused on the structural analysis of Tetrahydropyrimidinone derivatives, examining their electron density and oxidative behavior, which are crucial for their pharmaceutical applications (Memarian & Sanchooli, 2016).
Mécanisme D'action
Target of Action
Tetrahydropyrimidin-4(1H)-one primarily targets the c-Met kinase site . c-Met is a protein that in humans is encoded by the MET gene. It has a role in cell growth, survival, and migration, making it a significant target in cancer research .
Mode of Action
The compound interacts with its target, the c-Met kinase site, primarily through a hydrophobic region . This interaction can inhibit the function of the c-Met kinase, thereby affecting the cellular processes that this kinase is involved in .
Biochemical Pathways
c-Met is involved in several cellular processes, including cell growth and survival, so the compound’s action could have wide-ranging effects .
Result of Action
This compound has shown high antiproliferative activity against cancer cells . This means it can inhibit the proliferation of these cells, potentially slowing the growth of tumors . The compound’s action was found to be dose-dependent, with the cytolytic activity also markedly inhibited .
Orientations Futures
Tetrahydropyrimidin-4(1H)-one and its derivatives have shown potential in various areas of research. For instance, phenyl ureas derived from 4-oxotetrahydropyrimidine have shown potential as novel capsid assembly modulators of hepatitis B virus . These compounds may serve as leads for future developments of novel antivirals against HBV .
Propriétés
IUPAC Name |
1,3-diazinan-4-one | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C4H8N2O/c7-4-1-2-5-3-6-4/h5H,1-3H2,(H,6,7) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HABIAKDIZVCTLU-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CNCNC1=O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C4H8N2O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70601987 | |
| Record name | Tetrahydropyrimidin-4(1H)-one | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70601987 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
100.12 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
10167-09-6 | |
| Record name | Tetrahydropyrimidin-4(1H)-one | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70601987 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: What are the common structural features of Tetrahydropyrimidin-4(1H)-ones described in the research?
A1: The provided research highlights several key structural features of Tetrahydropyrimidin-4(1H)-one derivatives:
- Tetrahydropyrimidine ring conformation: Studies consistently report that the tetrahydropyrimidine ring in these compounds adopts a half-chair conformation. [ [], [], [], [] ]
- Substitutions: Various substitutions at the 3-position of the tetrahydropyrimidine ring are described, including fluorobenzyl groups [ [], [] ], a pyridinylmethyl group [ [] ], and a phenethyl group [ [] ].
- Thioxo group: The presence of a thioxo group at the 2-position is a common feature in the analyzed compounds. [ [], [], [], [], [] ]
Q2: How do these structural features influence the intermolecular interactions observed in the solid state?
A: The presence of N—H and C—H groups alongside the thioxo (C=S) functionality allows for the formation of hydrogen bonds. Specifically, N—H⋯S hydrogen bonds are frequently observed, leading to the formation of one-dimensional structures or sheet-like networks in the crystal lattice. [ [], [], [] ] Additionally, C—H⋯O hydrogen bonds contribute to the formation of sheet-like structures in some derivatives. [ [] ]
Q3: Have any mass spectrometry studies been conducted on Tetrahydropyrimidin-4(1H)-ones?
A: Yes, mass spectrometric analyses, including metastable ion analyses and exact mass measurements, have been performed on cycloalkane/ene-condensed 2-thioxo-2,3,5,6-tetrahydropyrimidin-4(1H)-ones and related [, ]thiazino[3,2-a]pyrimidinones. [ [] ] These studies helped elucidate fragmentation pathways and differentiate between isomeric structures.
Q4: Are there efficient synthetic routes available for the preparation of Tetrahydropyrimidin-4(1H)-ones?
A: Research suggests that a three-component reaction protocol under microwave dielectric heating, employing ionic liquid as a solvent (Ionic Liquid Phase Organic Synthesis, IoLiPOS), presents a viable and potentially advantageous method for the synthesis of 2-thioxo Tetrahydropyrimidin-4-(1H)-ones. [ [] ] This method could offer benefits in terms of reaction efficiency and environmental sustainability.
Q5: Can Tetrahydropyrimidin-4(1H)-ones incorporate fluorine atoms, and if so, what is their significance?
A: Yes, researchers have successfully synthesized and incorporated 2-fluoro- and 2,2-difluoro-3-amino carboxylic acid derivatives into Tetrahydropyrimidin-4(1H)-ones. [ [] ] The incorporation of fluorine atoms allows for detailed structural analysis by 19F-NMR spectroscopy and can impact the conformational preferences and properties of the resulting molecules. This approach provides valuable insights into structure-activity relationships and aids in the development of compounds with potentially improved pharmacological profiles.
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.





![5,6-Dihydrofuro[2,3-d]pyrimidin-2-amine](/img/structure/B1320258.png)





![5-Ethoxybenzo[d]thiazole](/img/structure/B1320275.png)




